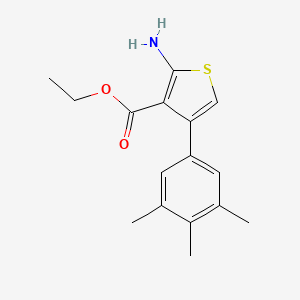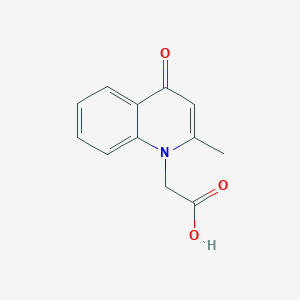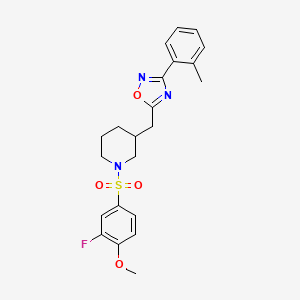
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate, commonly referred to as ETAT, is a thiophene-based compound that has been investigated for its potential applications in a variety of scientific research fields. ETAT is a relatively new compound, having only been discovered in the past decade. It has been found to possess a wide range of properties, including high solubility, low toxicity, and good stability, making it a promising candidate for a variety of applications.
Scientific Research Applications
Antimicrobial Activity
The thiophene nucleus plays a crucial role in the synthesis of heterocyclic compounds with pharmacological potential. Researchers have prepared several new heterocyclic compounds containing thiophene species derived from Ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate . Notably, derivatives 7b and 8 exhibited antimicrobial activity comparable to standard drugs like ampicillin and gentamicin against various bacterial species. Compound 3 also displayed potent activity against Aspergillus fumigatus, while compounds 5, 6, and 7a showed promise against Syncephalastrum racemosum .
Fluorescent Molecular Sensors
Certain derivatives of this compound, specifically 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, have been explored as fluorescent molecular sensors. These sensors can monitor photopolymerization processes of different monomers using the Fluorescence Probe Technique (FPT) .
Diabetes Mellitus Research
Thiophene derivatives, including those related to our compound, have been investigated for their potential in managing diabetes mellitus. Their effects on glucose metabolism and insulin sensitivity are areas of interest .
Antihypertensive Properties
Researchers have explored the antihypertensive effects of thiophene-containing compounds. While specific studies on our compound are limited, it falls within this broader context .
Analgesic and Anti-Inflammatory Potential
Thiophene derivatives have demonstrated analgesic and anti-inflammatory properties. Although more research is needed, our compound could contribute to this field .
Cholesterol Inhibition
Thiophene-based compounds have been studied as potential cholesterol inhibitors. Their impact on lipid metabolism and atherosclerosis prevention is an ongoing area of investigation .
properties
IUPAC Name |
ethyl 2-amino-4-(3,4,5-trimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(8-20-15(14)17)12-6-9(2)11(4)10(3)7-12/h6-8H,5,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZTUDPCTXIGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)C)C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)





![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2354321.png)



